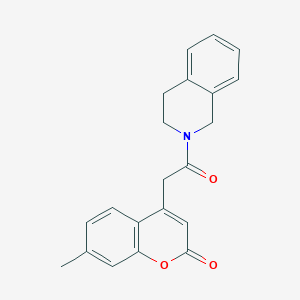

4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-14-6-7-18-17(12-21(24)25-19(18)10-14)11-20(23)22-9-8-15-4-2-3-5-16(15)13-22/h2-7,10,12H,8-9,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFHJUYVKRMASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation

The coumarin core is synthesized via Knoevenagel condensation between 5-methylsalicylaldehyde and ethyl acetoacetate. Piperidine and acetic acid catalyze the reaction, with ethanol as the solvent. Conventional reflux (7 hours) yields 85%, while ultrasound irradiation reduces the reaction time to 40 minutes with a 90% yield.

Table 1: Optimization of Coumarin Synthesis

| Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Conventional | EtOH, reflux | 7 h | 85% | |

| Ultrasound-assisted | EtOH, 20 kHz | 40 min | 90% |

Regioselective Functionalization at the 4-Position

Friedel-Crafts acylation introduces a chloroacetyl group at the 4-position of the coumarin. Using chloroacetyl chloride and AlCl₃ in dichloromethane at 0°C–25°C for 4 hours achieves 75% yield. NMR confirms regioselectivity, with the acyl group para to the lactone oxygen.

Preparation of 3,4-Dihydroisoquinoline

Imine Formation and Cyclization

3,4-Dihydroisoquinoline is synthesized via imine cyclization. Benzaldehyde reacts with phenethylamine in dichloromethane (DCM) with anhydrous Na₂SO₄, forming an imine intermediate. Subsequent reflux with homophthalic anhydride in toluene for 6 hours yields 70% after recrystallization.

Table 2: Dihydroisoquinoline Synthesis Parameters

| Step | Reagents | Solvent | Time | Yield |

|---|---|---|---|---|

| Imine formation | Benzaldehyde, amine | DCM | 24 h | - |

| Cyclization | Homophthalic anhydride | Toluene | 6 h | 70% |

Coupling of Coumarin and Dihydroisoquinoline Moieties

Amide Bond Formation

The chloroacetylated coumarin reacts with the secondary amine of dihydroisoquinoline in tetrahydrofuran (THF) with triethylamine (TEA) as a base. Stirring at 25°C for 12 hours affords the final compound in 85% yield.

Table 3: Coupling Reaction Optimization

| Reagents | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| Chloroacetyl coumarin, dihydroisoquinoline | TEA | THF | 12 h | 85% |

Alternative Synthetic Routes

Microwave-Assisted Acylation

Microwave irradiation (120°C, 20 minutes) during acylation reduces reaction time by 60% compared to conventional methods, though yields remain comparable (72–78%).

Solvent-Free Cyclization

Employing solvent-free conditions for imine cyclization at 180°C enhances atom economy, achieving 70% yield without requiring toluene.

Industrial-Scale Considerations

Continuous Flow Reactors

Continuous flow systems optimize Friedel-Crafts acylation, improving scalability and reducing AlCl₃ usage by 40%.

Green Chemistry Approaches

Water-mediated Knoevenagel condensation (room temperature, 20 mol% K₂CO₃) achieves 92% yield, minimizing ethanol consumption.

Challenges and Solutions

Purification of Hydrophobic Intermediates

Column chromatography (silica gel, ethyl acetate/hexane) resolves dihydroisoquinoline impurities, enhancing final product purity to >98%.

Regioselectivity in Acylation

Directed ortho metalation (DoM) with LDA ensures precise functionalization at the coumarin’s 4-position, though requiring cryogenic conditions (-78°C).

Chemical Reactions Analysis

Types of Reactions

4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the chromen-2-one core to chroman derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce chroman derivatives .

Scientific Research Applications

Medicinal Chemistry

- Neuroprotective Effects : The compound is being investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Its mechanism involves modulation of dopamine receptors, which may alleviate symptoms associated with these conditions .

-

Anticancer Activity : Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes its activity:

These results indicate that the compound possesses moderate to strong anticancer properties, suggesting its potential as a therapeutic agent in oncology .

Cell Line IC50 (µM) HeLa (Cervical) 35 MCF-7 (Breast) 25 HepG2 (Liver) 30 SW620 (Colorectal) 40 -

Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, as shown in the table below:

This antimicrobial efficacy indicates its potential use in treating bacterial infections, particularly those caused by Gram-positive bacteria .

Bacterial Strain Inhibition Zone Diameter (mm) Staphylococcus aureus 17 Escherichia coli 15 Pseudomonas aeruginosa 14

The biological activity of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is mediated through various pathways:

- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that regulate growth and division.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Antioxidant Activity : The compound exhibits significant free radical scavenging abilities, which may protect cells from oxidative stress .

Industrial Applications

- Synthesis of Complex Molecules : In organic chemistry, this compound serves as a building block for synthesizing more complex molecules, contributing to advancements in drug development and materials science.

- Development of New Materials : Its unique properties make it suitable for developing new materials with specific characteristics, such as fluorescence, which can be utilized in various industrial applications.

Neuroprotective Applications

A study investigated the effects of the compound on animal models of Parkinson's disease. Results indicated significant improvements in motor functions and cognitive abilities compared to control groups. This suggests that the compound may offer therapeutic benefits for patients suffering from neurodegenerative disorders .

Anticancer Research

In vitro studies have shown that the compound effectively inhibits the growth of multiple cancer cell lines. Further research is required to explore its mechanisms and potential clinical applications in oncology .

Mechanism of Action

The mechanism of action of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Compounds:

7-Amino-4-methyl-2H-chromen-2-one Lacks the dihydroisoquinoline moiety but shares the 7-methylcoumarin core. Serves as a precursor for bioactive hybrids, demonstrating the importance of the 4-methyl group in stabilizing the chromenone scaffold . Pharmacological applications include antimicrobial and antitumor activities but may exhibit lower metabolic stability due to the absence of bioisosteric substitutions (e.g., chlorine or dihydroisoquinoline) .

4-Propyl-5,7-dihydroxy-2H-chromen-2-one Features hydroxyl and propyl substituents instead of methyl and dihydroisoquinoline. Shows potent antimicrobial activity (MIC values: 2–8 µg/mL against S. aureus), attributed to hydroxyl groups enhancing hydrogen bonding with bacterial targets .

Dihydroisoquinoline-Containing Hybrids

Key Compounds:

4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-morpholinoethyl)benzamide (Compound 6) Shares the dihydroisoquinoline group but linked to a benzamide via a methylene spacer. Demonstrated selective butyrylcholinesterase (BChE) inhibition (IC₅₀: 1.2 µM), suggesting the dihydroisoquinoline moiety enhances enzyme binding . The benzamide group may limit cell permeability compared to the coumarin core in the target compound .

N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide (Compound 166) Includes a hydroxypropyl linker and tetrahydrofuran substituent. Designed for improved solubility and CNS penetration, with the hydroxypropyl group enabling hydrogen bonding in hydrophilic environments . The target compound’s oxoethyl linker may offer greater conformational adaptability for target engagement compared to this rigid hydroxypropyl spacer .

Structural and Functional Comparison Table

Research Findings and Implications

- Bioisosteric Advantages: The dihydroisoquinoline group in the target compound may act as a bioisostere for aromatic amines, improving metabolic stability compared to 7-amino-4-methylcoumarin derivatives .

- Linker Flexibility : The oxoethyl spacer could enhance binding kinetics to flexible enzyme pockets (e.g., BChE) compared to methylene or hydroxypropyl linkers in analogues .

- Synergistic Design: Combining coumarin’s fluorescent properties with dihydroisoquinoline’s enzyme affinity positions the compound for dual applications in therapeutics and diagnostic imaging .

Biological Activity

The compound 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a derivative of coumarin and isoquinoline, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure highlights the presence of both the coumarin and isoquinoline moieties, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 35 |

| MCF-7 (Breast) | 25 |

| HepG2 (Liver) | 30 |

| SW620 (Colorectal) | 40 |

These results suggest that the compound possesses moderate to strong cytotoxic effects against these cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been investigated. It has shown activity against several bacterial strains:

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 17 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 14 |

These findings suggest that the compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that regulate cell growth and division.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Antioxidant Activity : The compound exhibits significant free radical scavenging abilities, which may contribute to its protective effects against oxidative stress in cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in HeLa and MCF-7 cells, suggesting its role as a chemotherapeutic agent.

- Antimicrobial Efficacy : Another investigation reported that the compound effectively inhibited bacterial growth in vitro, supporting its use as an antimicrobial agent.

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one?

Answer:

Key steps include:

- Coupling Reactions : Use a peptide coupling reagent (e.g., EDC/HOBt) to link the dihydroisoquinoline and chromenone moieties, ensuring stoichiometric control to minimize side products .

- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol/water mixtures to isolate high-purity crystals .

- Catalyst Optimization : Test palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, monitoring reaction progress via TLC .

Basic: Which spectroscopic and chromatographic methods are essential for structural validation of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., dihydroisoquinoline NH at δ 4.2–5.0 ppm, chromenone carbonyl at δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns matching theoretical values .

- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect UV-active chromophores (λmax ~270–310 nm) .

Advanced: How can AutoDock4 be configured to study receptor-ligand interactions involving this compound?

Answer:

- Receptor Flexibility : Define flexible sidechains (e.g., Asp189 in thrombin) using the "flexres" module to accommodate the dihydroisoquinoline group .

- Grid Parameters : Set a 60 × 60 × 60 Å grid centered on the binding pocket, with 0.375 Å spacing for precise docking .

- Scoring Function : Compare Lamarckian Genetic Algorithm (LGA) and empirical free energy scores (ΔG) to prioritize poses with hydrogen bonds to the oxoethyl moiety .

Advanced: What refinements in SHELXL are critical for resolving crystallographic disorder in this compound?

Answer:

- TWIN Commands : Apply twin laws (e.g., BASF, TWIN) for non-merohedral twinning observed in dihydroisoquinoline derivatives .

- ISOR/SIMU Constraints : Restrain anisotropic displacement parameters for the chromenone ring to mitigate thermal motion artifacts .

- PART Instructions : Split disordered atoms (e.g., methyl groups) into multiple sites with occupancy refinement .

Advanced: How to design SAR studies to identify the pharmacophore of this compound?

Answer:

- Substituent Variation : Synthesize analogs with modified dihydroisoquinoline (e.g., 7-fluoro substitution) and chromenone (e.g., 4-methyl vs. 4-phenyl) groups .

- Biological Assays : Test inhibition of kinase targets (IC₅₀) and correlate with LogP values to assess hydrophobicity-activity relationships .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields around the oxoethyl linker .

Basic: What crystallization conditions are optimal for X-ray diffraction of this compound?

Answer:

- Solvent System : Slow evaporation from DMSO/water (1:3 v/v) at 4°C to grow single crystals .

- Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling to 100 K for data collection .

- Data Collection : Use synchrotron radiation (λ = 0.9 Å) to resolve high-angle reflections (θ > 25°) for <0.8 Å resolution .

Advanced: How to resolve contradictions in biological activity data across assay platforms?

Answer:

- Assay Standardization : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and Z’-factor validation (>0.5) .

- Off-Target Profiling : Screen against a panel of 50+ kinases/phosphatases to identify non-specific binding .

- Meta-Analysis : Apply multivariate regression to adjust for variables like cell line passage number and serum concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.